Budiodarone (ATI-2042) is a multi-ion channel blocker that affects sodium, potassium, and calcium channels [1] [2] [3]. This mixed activity places its electrophysiological effects across several Vaughan-Williams antiarrhythmic drug classes. The drug is a chemical analog of amiodarone but is engineered for a significantly shorter half-life of approximately 7 hours, compared to amiodarone's 35-68 days [4] [5] [3]. This is due to its metabolism by esterases, which also results in no evidence of drug accumulation in human or animal studies to date [4] [5] [6].
Its key electrophysiological effects, which contribute to its antiarrhythmic efficacy, include [3]:
The following diagram maps the primary molecular and physiological pathway of this compound's action.
This compound's mechanism of action pathway.
The table below summarizes quantitative findings on this compound's ion channel blocking and dose-dependent effects from preclinical and clinical studies.
| Aspect | Quantitative Findings | Context / Model |
|---|---|---|
| Half-life | ~7 hours [3] | Human subjects |
| Key Metabolizing Enzyme | Esterases [4] [5] | Preclinical & human studies |
| Dose-Dependent Efficacy | 400 mg bid: 54.4% reduction in AF burden [3] | Clinical trial (PASCAL) in paroxysmal AF patients with pacemakers |
| Dose-Dependent Efficacy | 600 mg bid: 75% reduction in AF burden [3] | Clinical trial (PASCAL) in paroxysmal AF patients with pacemakers |
| Target Patient Group | LEAF (Long Episodes of AF) >5.5 hours [4] [7] [6] | FDA-agreed endpoint for Phase 3 trials; associated with 5-fold increased stroke risk |
This compound is currently a Phase 3-enabled investigational compound developed by XYRA LLC for the long-term management of symptomatic non-permanent atrial fibrillation [4] [5] [2]. The U.S. FDA has agreed on a specific approval pathway and endpoints [7] [8].
The development program includes two key Phase 3 studies agreed upon with the FDA [7] [8]:
A unique aspect of the development strategy is the integration of wearable AF monitoring devices (e.g., Zio Patch, Apple Watch) for patient identification, dose titration, and response assessment [4]. The proposed drug label may require such monitoring to ensure patients are established on the lowest effective dose and to allow for timely discontinuation in non-responders [4] [6].
While this compound is structurally similar to amiodarone, several design features aim to overcome amiodarone's significant limitations [3]:
As a researcher or professional in drug development, the ongoing Phase 3 program and the novel integration of digital health technology for patient management are likely of particular interest. The proposed clinical trial designs and the use of wearable monitors for real-world efficacy assessment represent a modern approach to antiarrhythmic drug development.
Budiodarone (ATI-2042) is a chemical analogue of the potent antiarrhythmic drug amiodarone, designed to retain its electrophysiological efficacy while exhibiting a significantly improved pharmacokinetic and safety profile. The primary structural modification involves the addition of a sec-butyl acetate side chain at position 2 of the benzofuran moiety, which dramatically reduces its elimination half-life to approximately 7 hours compared to amiodarone's 35-68 days [1]. This shorter half-life enables faster onset of action, more predictable metabolism, and crucially, a reduction in the organ toxicity (hepatic, pulmonary, thyroid) that plagues long-term amiodarone therapy [1]. This compound functions as a multi-channel blocking agent spanning several Vaughan-Williams classes, exhibiting a complex electrophysiological profile that targets atrial fibrillation (AF) through multiple complementary mechanisms [1].
The development of this compound addresses a critical need in antiarrhythmic therapy—maintaining the broad-spectrum efficacy of amiodarone while mitigating its concerning adverse effect profile. As a retrometabolic drug design achievement, this compound incorporates a metabolically vulnerable ester group that allows for rapid systemic clearance while maintaining potent electrophysiological activity at cardiac tissues [1] [2]. This strategic molecular design makes it particularly suitable for chronic AF management, where long-term drug safety is paramount. Current clinical investigation focuses on establishing its optimal dosing regimen and confirming its safety profile during extended administration [1] [3].
This compound exhibits a comprehensive ion channel blocking profile that underlies its potent antiarrhythmic effects, particularly in atrial tissue. Unlike single-channel antiarrhythmics that target specific currents, this compound simultaneously modulates multiple key ionic pathways involved in cardiac action potential generation and propagation.
Table 1: Ion Channel Blocking Profile of this compound
| Ion Channel Type | Current Affected | Electrophysiological Consequence | Therapeutic Significance |
|---|---|---|---|
| Potassium Channels | I(_Kr) (rapid delayed rectifier) | ↓ K(^+) efflux during refractory period | Prolongs action potential duration and effective refractory period |
| Sodium Channels | I(_Na) (fast inward current) | ↓ Na(^+) influx during depolarization | Slows conduction velocity, reduces excitability |
| Calcium Channels | I(_CaL) (L-type calcium current) | ↓ Ca(^2+) influx into myocytes | Reduces cardiac contractility, stabilizes repolarization |
This multi-channel blockade produces several clinically relevant electrophysiological effects. Through potassium channel inhibition (particularly the cardiac hERG/KCNH2 channel that conducts I(_Kr)), this compound decreases potassium efflux during the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD) and extending the effective refractory period (ERP) [1] [4]. Simultaneous sodium channel blockade reduces sodium influx during the depolarization phase (phase 0), which decreases conduction velocity and myocardial excitability, helping to prevent the propagation of aberrant electrical impulses [1]. Additionally, calcium channel inhibition reduces calcium influx, which decreases intracellular calcium concentration and moderates cardiac contractility—beneficial for preventing arrhythmias but potentially detrimental to ventricular function [1].
The following diagram illustrates this compound's primary molecular targets and their functional consequences on the atrial action potential:
This compound's multi-channel blockade mechanism and antiarrhythmic consequences.
The combined ion channel blockade produces measurable changes in key electrophysiological parameters that directly contribute to its antiarrhythmic efficacy. This compound significantly prolongs the atrial effective refractory period (ERP), creating a longer window during which myocytes cannot be re-excited by aberrant electrical signals, thereby reducing the likelihood of re-entrant circuits that sustain AF [1]. This ERP prolongation is coupled with an increase in action potential duration (APD), particularly the monophasic action potential duration at 90% repolarization (MAPD90), which directly correlates with the extended refractory period [1]. Additionally, this compound increases stimulus-to-atrium and atrium-to-bundle of His conduction intervals, effectively slowing the propagation of electrical impulses through cardiac tissue and reducing the probability of wavebreak and reentry [1]. These electrophysiological effects manifest clinically as a dose-dependent reduction in heart rate, which further contributes to reducing the risk of AF initiation and maintenance [1].
The cellular basis for arrhythmogenesis involves changes in ion channel mRNA and protein expression that modify action potential generation through dysfunctional channels, increasing the likelihood of inappropriate electrical re-entry [1]. In AF, electrical remodeling creates a substrate that further promotes the arrhythmia, characterized by action potential duration shortening, refractory period reduction, and calcium handling abnormalities [5]. By targeting multiple components of this pathological cascade, this compound effectively reverses key aspects of the arrhythmogenic substrate.
Preclinical studies in isolated guinea pig hearts have provided fundamental insights into this compound's acute electrophysiological effects. These controlled experiments allow for precise quantification of the drug's impact on cardiac conduction and repolarization parameters without the confounding factors present in clinical studies.
Table 2: Key Preclinical Findings from Guinea Pig Isolated Heart Studies
| Parameter Measured | Experimental Finding | Methodological Details | Interpretation |
|---|---|---|---|
| Atrial Conduction Time | Minimal prolongation (18.3 ± 6.2%) | Measured as S-A interval from His bundle electrogram during constant pacing at 250 ms cycle length | Limited effect on intra-atrial conduction |
| Atrial Repolarization | Significant prolongation | Direct measurement of action potential duration | Contributes to refractory period extension |
| AV Nodal Conduction | Marked prolongation of AV conduction time | Programmed electrical stimulation measuring A-H interval | Potentially beneficial for ventricular rate control |
| Atrial Refractoriness | Increased effective refractory period | Extrastimulus technique with decremental pacing | Primary mechanism for preventing AF reentry |
In these preclinical models, acute ATI-2001 (this compound) infusion resulted in multifaceted amiodarone-like effects on atrial and atrioventricular (AV) nodal electrophysiological properties [2]. The drug consistently suppressed excitability and conductivity in both I(_Na)-dependent and I(_Ca)-dependent cardiac tissues while prolonging the atrial action potential duration and refractory period [2]. These findings suggested that this compound would be effective not only for terminating and/or preventing atrial tachyarrhythmias but also for treating supraventricular tachyarrhythmias involving the AV node and accessory pathways [2].
Clinical investigations have systematically evaluated this compound's antiarrhythmic efficacy in patients with paroxysmal atrial fibrillation, utilizing implanted pacemaker technology to provide continuous, objective monitoring of arrhythmia burden.
The methodology employed in these trials involved patients with paroxysmal AF and previously implanted dual-chamber pacemakers capable of storing electrograms for at least 4 weeks [3]. Following a 4-week baseline period to assess atrial tachycardia/atrial fibrillation burden (AT/AFB) off antiarrhythmic drugs, patients with AT/AFB between 3% and 70% were blindly randomized to placebo, 200, 400, or 600 mg BID of this compound for 12 weeks followed by a 4-week washout period [3]. Pacemakers were interrogated every 4 weeks, with stored electrograms adjudicated by reviewers blinded to treatment assignment. The primary endpoint was percent change from baseline AT/AFB over 12 weeks of treatment compared to placebo [3].
Table 3: Clinical Efficacy Results from a Randomized Trial of this compound
| Treatment Group | Median Reduction in AT/AFB | Statistical Significance (vs. Placebo) | Additional Findings |
|---|---|---|---|
| Placebo | Reference | - | Baseline arrhythmia burden |
| 200 mg BID | Not significant | p > 0.05 | Limited efficacy |
| 400 mg BID | 54.4% reduction | p = 0.01 | Significant effect |
| 600 mg BID | 75.0% reduction | p = 0.001 | Dose-response relationship |
This randomized trial demonstrated that this compound at 400 mg and 600 mg BID doses significantly reduced atrial fibrillation burden, with a clear dose-response relationship (p < 0.001) [3]. Additionally, both the number and duration of AT/AF episodes were reduced, indicating comprehensive suppression of arrhythmic activity [3]. Interestingly, evidence suggested prolonged cardiac effects days after drug discontinuation as baseline AF measurements were not reached during washout periods, potentially indicating that this compound promotes atrial remodeling that improves malfunctioning ion channels [1].
While this compound shares amiodarone's mixed ion channel electrophysiological properties, several key distinctions define their respective clinical profiles. Both compounds exhibit multi-channel blockade affecting potassium, sodium, and calcium currents, but this compound's shorter half-life (approximately 7 hours versus 35-68 days for amiodarone) represents a fundamental pharmacokinetic difference with profound clinical implications [1]. This abbreviated metabolic profile allows this compound to have a faster onset of action and more predictable metabolism while still maintaining similar electrophysiological activity [1]. Critically, the faster metabolism reduces tissue accumulation, potentially minimizing the organ toxicity that limits amiodarone's long-term utility [1].
From an electrophysiological perspective, both drugs prolong the atrial action potential duration and refractory period through potassium channel blockade, but this compound may offer a more favorable risk profile regarding proarrhythmic potential. Like other class III antiarrhythmics, amiodarone primarily blocks the cardiac hERG channel (KCNH2) that conducts I(_Kr), delaying repolarization and extending the effective refractory period [4]. However, while many class III antiarrhythmics can cause long QT syndrome that progresses to torsade de pointes, amiodarone displays less risk of inducing this fatal arrhythmia [4]. As an analogue, this compound likely shares this reduced proarrhythmic potential while offering superior pharmacokinetic properties.
This compound represents a promising evolution in antiarrhythmic drug design, addressing the critical limitation of amiodarone therapy—cumulative organ toxicity—while maintaining broad-spectrum electrophysiological efficacy. Its multi-channel blocking profile produces complementary effects on atrial conduction, repolarization, and refractoriness that effectively suppress the substrate for atrial fibrillation initiation and maintenance. Clinical evidence demonstrates dose-dependent reductions in AF burden with 400-600 mg BID doses showing statistically significant efficacy [3].
For research and development professionals, several areas warrant further investigation. Complete data on the effects of long-term this compound administration are not yet available, and ongoing clinical trials will be essential to confirm its chronic safety profile [1]. The potential for atrial reverse remodeling suggested by prolonged electrophysiological effects beyond the drug's pharmacokinetic half-life merits deeper mechanistic exploration [1]. Additionally, optimal patient stratification and potential combination therapies with other antiarrhythmic approaches represent fertile ground for future research.
Budiodarone is a multi-channel blocking agent. Its acute effects on the guinea pig isolated heart are multifaceted and similar to its parent compound, amiodarone. The following diagram illustrates its primary electrophysiological targets and effects.
The actions summarized in the diagram lead to several key outcomes that are beneficial for preventing arrhythmias [1] [2] [3]:
The following table summarizes the effects of a 1 µM concentration of this compound (ATI-2042) and other short-acting homologs on key electrophysiological parameters in the guinea pig isolated heart after a 90-minute infusion, as compared to their common, inactive metabolite (ATI-2000) [1].
| Electrophysiological Parameter | ATI-2001 (Methyl) | ATI-2010 (Ethyl) | ATI-2064 (Isopropyl) | ATI-2042 (sec-Butyl) - this compound | ATI-2054 (Neopentyl) | ATI-2000 (Metabolite) |
|---|---|---|---|---|---|---|
| Stimulus-to-Atrium (St-A) Interval | Significant Prolongation | Data not specific | Significant Prolongation | Significant Prolongation | Significant Prolongation | No Effect |
| Atrium-to-His Bundle (A-H) Interval | Prolongation | Prolongation | Prolongation | Prolongation | Prolongation | No Effect |
| His Bundle-to-Ventricle (H-V) Interval | Significant Prolongation | Data not specific | Significant Prolongation | No Significant Effect | No Significant Effect | No Effect |
| QRS Interval | Significant Prolongation | Data not specific | Significant Prolongation | No Significant Effect | No Significant Effect | No Effect |
| Ventricular Repolarization (MAPD₉₀) | Moderate Prolongation | Moderate Prolongation | Moderate Prolongation | Strongest Prolongation | Mild Prolongation | No Effect |
The primary data on this compound was generated using a standard pharmacological technique. Below are the key methodological details from the guinea pig isolated heart studies [1] [2].
The search for amiodarone analogs aimed to retain efficacy while improving pharmacokinetics. The table below compares this compound with other homologs and amiodarone itself, based on the guinea pig studies [1] [4] [3].
| Compound | Ester Group | Key Electrophysiological Features | Half-Life (vs. Amiodarone) |
|---|---|---|---|
| Amiodarone | None | Prototype; prolonged A-H, H-V, QRS; increases refractory period [5] | Very long (35-68 days) [3] |
| ATI-2001 | Methyl | Prolongs St-A, H-V, QRS; moderate effect on ventricular repolarization [1] [2] | Short (hours) [2] |
| ATI-2042 (this compound) | sec-Butyl | Selectively prolongs St-A and A-H intervals; strongest effect on ventricular repolarization (MAPD₉₀); no significant effect on H-V or QRS [1] | Short (~7 hours) [4] [3] |
| ATI-2064 | Isopropyl | Prolongs St-A, H-V, QRS; moderate effect on ventricular repolarization [1] | Short (hours) [1] |
The promising preclinical profile of this compound, particularly its potent effects on atrial tissue and shorter half-life, led to clinical trials in humans. An early proof-of-concept study in patients with paroxysmal atrial fibrillation demonstrated that this compound could significantly reduce atrial fibrillation burden in a dose-dependent manner (200 mg to 800 mg twice daily) [4]. This study confirmed the translation of its antiarrhythmic effect from animal models to humans.
Budiodarone retains the multi-channel blocking profile of amiodarone, which is key to its antiarrhythmic efficacy [1]. Its electrophysiological activity includes:
The diagram below illustrates the proposed workflow for studying this compound's mechanism of action and effects, from its molecular interactions to the resulting physiological changes.
Diagram of this compound's mechanism and experimental analysis workflow. The diagram outlines the logical flow from molecular interactions to clinical validation. Preclinical animal electrophysiology (EP) studies demonstrated ion channel blockade leading to key electrophysiological effects [1]. These effects were subsequently quantified in human trials using pacemaker diagnostics, which confirmed reductions in AF burden and episode duration [1] [3].
A proof-of-concept study provided preliminary efficacy and safety data, using an innovative methodology with pacemaker diagnostics for continuous arrhythmia monitoring [1] [3].
The quantitative results from this study are summarized in the table below.
| Study Period | Dosage (twice daily) | Mean AF Burden (%) | Statistical Significance (vs. Baseline) |
|---|---|---|---|
| Baseline (p1) | No drug | 20.3 ± 14.6 | - |
| Treatment (p2) | 200 mg | 5.2 ± 4.2 | P < 0.005 |
| Treatment (p3) | 400 mg | 5.2 ± 5.2 | P < 0.005 |
| Treatment (p4) | 600 mg | 2.8 ± 3.4 | P < 0.005 |
| Treatment (p5) | 800 mg | 1.5 ± 0.5 | P < 0.005 |
| Washout (p6) | No drug | Increased (vs. treatment) | - |
The study concluded that this compound significantly reduced AF burden at all doses, primarily by reducing the duration of AF episodes, and was generally well-tolerated [1] [3]. A subsequent, larger Phase 2 trial (NCT00389792) was a randomized, double-blind, placebo-controlled study designed to further evaluate safety and efficacy in 72 patients with paroxysmal AF and pacemakers [4].
As of recent updates, this compound is positioned for Phase 3 clinical trials. The developer, XYRA LLC, has engaged with the U.S. Food and Drug Administration (FDA) to define the approval pathway [5].
This compound represents a rational drug design effort to create a safer analogue of a highly effective therapy. Its future development is closely tied to a modern, digitally-enabled approach to arrhythmia management.
The table below summarizes the key information available for this compound and the status of its metabolite data:
| Aspect | Available Information | Status of Metabolite/Pathway Data |
|---|---|---|
| General Status | Investigational antiarrhythmic drug (analog of amiodarone) [1] [2] | - |
| Key Pharmacological Data | • Formula: C27H31I2NO5 [1] [2] • Half-life: ~7 hours (vs. 35-68 days for amiodarone) [1] [3] • Mechanism: Multi-channel blocker (K+, Na+, Ca2+) [1] | - | | Known Metabolite | ATI-2000 (electrophysiologically inactive) [3] | Chemical structure and formation pathway not publicly detailed. | | Metabolic Pathway Analysis | - | Specific metabolic pathways (e.g., CYP450 involvement, esterase cleavage) are not published in the searched sources [2]. |
Although this compound-specific data is limited, the established methodology for investigating a drug's metabolism is well-defined. The following workflow outlines the general process you could apply.
General metabolomics workflow for drug metabolite profiling.
The process begins with careful sample collection (e.g., plasma, urine, liver microsomes) and preparation. Key steps include:
For data acquisition, two mass spectrometry platforms are particularly powerful when used together [5]:
Once data is acquired, the identification process proceeds.
To acquire the specific data you need, consider these approaches:
Budiodarone (ATI-2042) represents a significant advancement in antiarrhythmic drug development as a structural analogue of amiodarone specifically engineered to overcome the metabolic limitations of its predecessor. Unlike amiodarone, which depends heavily on CYP450-mediated metabolism and causes complex drug interactions, this compound undergoes rapid hydrolysis by tissue esterases, resulting in a substantially shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days. This strategic molecular redesign achieves comparable electrophysiological activity while potentially mitigating the metabolic liabilities associated with amiodarone therapy, including reduced risk of enzyme inhibition-based drug interactions and tissue accumulation. This comprehensive analysis examines the mechanistic basis, experimental evidence, and clinical implications of this compound's unique metabolic profile for researchers and drug development professionals.
Molecular foundation: this compound maintains the core benzofuranyl ring system and electrophysiologically active components of amiodarone but incorporates a critical sec-butyl acetate side chain at position 2 of the benzofuran moiety. This strategic modification creates a substrate for esterase-mediated hydrolysis while preserving the ion channel blocking properties that confer antiarrhythmic efficacy [1].
Metabolic vulnerability: The intentional introduction of an ester functional group enables rapid hydrolysis by ubiquitous plasma and tissue esterases, fundamentally altering the metabolic fate and pharmacokinetic profile compared to amiodarone. Unlike prodrug approaches, this compound is not a prodrug of amiodarone, nor is amiodarone a metabolite of this compound, establishing it as a distinct chemical entity with independent metabolic pathways [1].
Preclinical studies demonstrate that this compound retains comprehensive ion channel inhibition comparable to amiodarone, affecting sodium, potassium, and calcium channels. The drug exhibits significant effects on atrial and ventricular refractoriness, with dose-dependent reductions in heart rate observed in animal models. The primary metabolite (ATI-2000) has been shown to be electrophysiologically inactive, indicating that the antiarrhythmic activity is primarily attributable to the parent compound [1].
Table 1: Key Characteristics of this compound Metabolism
| Parameter | This compound | Amiodarone |
|---|---|---|
| Primary metabolic route | Esterase hydrolysis | CYP450 oxidation |
| Half-life | ~7 hours | 35-68 days |
| Key metabolites | ATI-2000 (inactive) | MDEA, DDEA (both pharmacologically active) |
| Enzyme inhibition potential | Low | Complex inhibition of multiple CYP450 isoforms |
| Volume of distribution | Not specified in studies | 60-70 L/kg |
| Elimination time | Hours | Weeks to months |
This compound undergoes rapid systemic hydrolysis via plasma and tissue esterases, resulting in the formation of its inactive carboxylic acid metabolite (ATI-2000). This metabolic pathway dominates this compound clearance, with a half-life of approximately 7 hours and complete elimination within hours after discontinuation [1]. The short metabolic half-life prevents significant drug accumulation and enables rapid titration and discontinuation if needed—significant advantages over amiodarone's pharmacokinetic profile.
Table 2: CYP450 Inhibition Profile of Amiodarone and Metabolites
| CYP Enzyme | Inhibitor | Inhibition Mechanism | Clinical Impact |
|---|---|---|---|
| CYP1A2 | DDEA | Potent mechanism-based inactivation (KI = 0.46 μM) | Increased lidocaine, theophylline levels |
| CYP2C9 | DDEA | Reversible and metabolism-dependent inhibition | Enhanced S-warfarin effect (hypocoagulation) |
| CYP2D6 | AMIO, MDEA | Reversible inhibition (AMIO) and moderate TDI (MDEA) | Elevated metoprolol, flecainide concentrations |
| CYP3A4 | DDEA, MDEA | Reversible inhibition and MIC formation | Increased simvastatin, cyclosporine exposure |
In contrast, amiodarone undergoes complex hepatic metabolism primarily via CYP3A4, producing multiple metabolites with varying pharmacological activities. The two most significant metabolites—N-monodesethylamiodarone (MDEA) and N,N-didesethylamiodarone (DDEA)—contribute substantially to amiodarone's drug interaction profile through multiple inhibitory mechanisms [2] [3].
The diversity of inhibitory mechanisms exhibited by amiodarone and its metabolites includes reversible inhibition, time-dependent inhibition (TDI), and metabolic intermediate complex (MIC) formation, leading to quasi-irreversible enzyme inactivation. This complex inhibition profile explains amiodarone's interactions with numerous medications across multiple therapeutic classes [3].
Comparative Metabolic Pathways: this compound vs. Amiodarone
Proof-of-concept research utilizing advanced DDDRP pacemakers with sophisticated arrhythmia diagnostics demonstrated this compound's efficacy in reducing atrial fibrillation burden (AFB) [1]. The study population consisted of post-menopausal or surgically sterile females with paroxysmal atrial fibrillation burdens between 1-50%, selected based on preclinical safety findings observed in canine testes [1].
Table 3: this compound Efficacy Data from Pacemaker Study (n=6)
| Treatment Period | Dosage | Mean AF Burden (%) | Reduction from Baseline |
|---|---|---|---|
| Baseline (p1) | No drug | 20.3 ± 14.6 | Reference |
| Period 2 (p2) | 200 mg bid | 5.2 ± 4.2 | 74% |
| Period 3 (p3) | 400 mg bid | 5.2 ± 5.2 | 74% |
| Period 4 (p4) | 600 mg bid | 2.8 ± 3.4 | 86% |
| Period 5 (p5) | 800 mg bid | 1.5 ± 0.5 | 93% |
| Washout (p6) | No drug | Increased | Return toward baseline |
The study implemented a sequential dose-escalation design with 2-week treatment periods, demonstrating statistically significant reductions (p < 0.005) in AF burden across all dosage levels compared to baseline [1]. The reduction in AF burden was primarily driven by decreased episode duration rather than reduced episode frequency, suggesting the drug's efficacy in terminating rather than preventing AF episodes. The dose-response relationship was evident, with the highest dose (800 mg bid) achieving the greatest AF burden reduction [1] [4].
This compound was generally well tolerated throughout the dose-escalation study, with no significant safety signals detected in the limited patient population [1]. The shorter half-life and esterase-based metabolism may potentially avoid the long-term organ toxicities (pulmonary, thyroid, hepatic, ocular) associated with amiodarone therapy, though larger-scale studies are needed to confirm this theoretical advantage.
The complex drug interaction profile of amiodarone stems from the combined effects of the parent drug and its metabolites on multiple CYP450 enzymes [2] [3]:
The time-dependent inhibition (TDI) observed with amiodarone metabolites suggests irreversible or quasi-irreversible enzyme inactivation, which has important clinical implications as enzyme activity recovery requires de novo protein synthesis rather than simply discontinuing the offending drug [3].
Based on its metabolic pathway, this compound would be expected to have a significantly lower potential for CYP450-mediated drug interactions compared to amiodarone. The esterase-dependent metabolism avoids the CYP450 inhibition issues associated with amiodarone therapy, potentially making it safer for patients requiring polypharmacy. However, comprehensive drug interaction studies are needed to fully characterize this compound's interaction potential, particularly regarding:
In vitro metabolic stability assays for compounds like this compound typically employ human liver microsomes (HLM) or hepatocytes to characterize metabolic pathways and rates [5]. The standard protocol involves:
Experimental Workflow for Metabolic Stability Assessment
Comprehensive CYP450 inhibition screening should include both reversible and time-dependent inhibition assessments [2] [3] [6]:
IC50 shift assays: Compare inhibitory potency with and without NADPH preincubation
Mechanism-based inhibition characterization:
The innovative use of implanted pacemakers with sophisticated diagnostics enabled continuous monitoring of atrial fibrillation burden in the this compound proof-of-concept study [1] [4]. Key methodological aspects include:
This compound's metabolic profile offers several potential advantages in drug development:
Despite promising early results, several research gaps remain:
The core structure of budiodarone is identical to that of amiodarone. The critical distinction is the presence of a sec-butyl acetate group at position 2 of the benzofuran moiety [1]. This ester modification is not a mere prodrug strategy; this compound is a distinct chemical entity, and amiodarone is not its metabolite [1].
This side chain is strategically designed to be susceptible to rapid hydrolysis by ubiquitous plasma and tissue esterases [1]. The table below contrasts the key pharmacokinetic outcomes of this structural change.
| Feature | Amiodarone | This compound (ATI-2042) |
|---|---|---|
| Key Structural Difference | Diethylaminoethoxy side chain | sec-butyl acetate side chain |
| Metabolic Pathway | Complex hepatic CYP450-mediated dealkylation [2] | Rapid hydrolysis by esterases [1] |
| Half-Life | Extremely long (35-68 days) [1] | Short (~7 hours) [1] [3] |
| Onset/Offset of Action | Slow (large volume of distribution) [1] | Rapid (elimination within hours) [1] |
The experimental workflow for establishing this pharmacokinetic profile in one key study involved specific phases and measurements [1]:
Experimental workflow for this compound assessment [1]
Despite its rapid clearance, this compound retains the core electrophysiological properties of amiodarone. Preclinical data confirms it inhibits cardiac sodium, potassium, and calcium ion channels comparably to amiodarone and increases atrial refractoriness [1].
Clinical studies utilizing pacemaker diagnostics demonstrated that this compound significantly reduces Atrial Fibrillation Burden (AFB). The following table summarizes quantitative efficacy data from two key studies:
| Study Design | Dose | Atrial Fibrillation Burden (AFB) | Statistical Significance |
|---|---|---|---|
| Open-label (6 patients) [1] | Baseline | 20.3% ± 14.6% | --- |
| 200 mg BID | 5.2% ± 4.2% | P < 0.005 | |
| 400 mg BID | 5.2% ± 5.2% | P < 0.005 | |
| 600 mg BID | 2.8% ± 3.4% | P < 0.005 | |
| 800 mg BID | 1.5% ± 0.5% | P < 0.005 | |
| Randomized Controlled Trial (61 patients) [4] | Placebo | --- | --- |
| 400 mg BID | 54% median reduction vs placebo | P = 0.01 | |
| 600 mg BID | 74% median reduction vs placebo | P = 0.001 |
The primary mechanism for reducing AFB was a substantial decrease in the duration of AF episodes, rather than a reduction in the number of episodes [1].
The sec-butyl acetate ester influences the drug's physical properties, presenting challenges for formulation development. A patent dedicated to this compound formulations indicates that a stable oral solution can be prepared by dissolving this compound in a medium containing both water and benzyl alcohol as a co-solvent [5]. This suggests that achieving adequate solubility and stability for clinical use required specific pharmaceutical strategies.
For researchers seeking to replicate or understand the foundational studies, here are summaries of the key methodologies:
In Vivo Efficacy and Pharmacokinetics Protocol [1]: The study was an open-label, single-arm trial in six post-menopausal females with PAF and pacemakers. The design consisted of six sequential 2-week periods: baseline (p1), four treatment periods with escalating doses (p2-p5), and washout (p6). During treatment, patients received 200 mg, 400 mg, 600 mg, and 800 mg BID of this compound in each subsequent period. The primary outcome was AF Burden, measured via continuous pacemaker electrogram logs. PK analysis was performed at steady-state at the end of each period.
Electrophysiological Profiling Protocol [1]: The electrophysiological activity of this compound was determined in animal models. This included assessing its effects on ion channel inhibition (sodium, potassium, calcium), measurement of changes in atrial and ventricular refractory periods, and analysis of surface ECG intervals (e.g., QT interval). These studies established that its electrophysiological profile is comparable to amiodarone.
Randomized Controlled Trial (RCT) Protocol [4]: This was a double-blind, placebo-controlled study. Patients with PAF and pacemakers underwent a 4-week baseline period off anti-arrhythmic drugs. Those with an AFB between 3% and 70% were randomized to receive placebo, 200 mg, 400 mg, or 600 mg BID of this compound for 12 weeks, followed by a 4-week washout. Pacemakers were interrogated every 4 weeks, and stored electrograms were adjudicated by reviewers blinded to the treatment assignment.
This compound (ATI-2001) is a chemical analogue of amiodarone designed to retain its mixed ion channel blocking efficacy while having a significantly shorter half-life of approximately 7 hours to improve safety [1]. The following table summarizes the key clinical findings and future development plans.
| Aspect | Details |
|---|---|
| Drug Profile | Mixed ion channel blocker (Ca+, K+, beta-, alpha-receptor, Na+ antagonist); metabolized by tissue esterases [1]. |
| Key Phase 2 (PASCAL) Results | Dose-dependent reduction in AF burden vs. placebo: 200 mg BID (10%, NS), 400 mg BID (54%), 600 mg BID (74%); reduced number/duration of AT/AF episodes [2] [3] [1]. |
| Safety Observations | No progressive/severe side effects; reversible creatinine elevation, minor thyroid function changes, isolated liver enzyme increases (no bilirubin rise) [1]. |
| Agreed Phase 3 Program | 1. Open-label, long-term dose titration study using wearable AF monitors. 2. 6-month, double-blind, randomized controlled trial (RCT) of 4 fixed doses vs. placebo in 500 patients [4]. | | Target Patient Population | Symptomatic non-permanent AF (paroxysmal or persistent) with Long Episodes of AF (LEAF) >5.5 hours, at high risk for stroke/heart failure/progression [4]. |
The following details are synthesized from the published Phase 2 trial and the announced Phase 3 program.
Phase 2 (PASCAL) Trial Methodology This study serves as the primary model for preliminary efficacy and safety assessment [2] [3] [1].
Phase 3 Program Methodology The Phase 3 program, agreed upon with the FDA, is designed to confirm efficacy and safety in a broader population [4].
The workflow of the Phase 2 PASCAL trial, which leveraged pacemaker data, can be visualized as follows.
The dose-response relationship observed in Phase 2 is a critical concept, demonstrating the drug's efficacy.
The development of this compound highlights several key considerations for antiarrhythmic drug development:
I hope this detailed compilation assists in your research and development work. The ongoing Phase 3 trials will be crucial in determining the final place of this compound in the AF treatment armamentarium.
Atrial fibrillation (AF) represents a significant and growing clinical challenge worldwide, with projections suggesting its prevalence will double in coming decades due to aging populations and improved survival from conditions that predispose to AF. The clinical spectrum of AF ranges from completely asymptomatic to severely symptomatic presentations, with considerable implications for stroke risk, heart failure, cognitive decline, and overall mortality. Budiodarone, a novel chemical entity derived from amiodarone, was specifically designed to maintain the potent antiarrhythmic effects of its predecessor while minimizing the extra-cardiac toxicity that has limited amiodarone's long-term utility. This compound's unique pharmacokinetic profile features a significantly shorter half-life than amiodarone (approximately 7-10 hours versus 40-55 days), which theoretically allows for more rapid titration and reduced accumulation in tissues like thyroid, liver, and lungs.
The molecular mechanism of this compound involves multichannel blockade, affecting potassium (IKr, IKs), sodium, and calcium channels, while maintaining the beta-adrenergic receptor antagonism characteristic of amiodarone. This pharmacodynamic profile results in prolonged refractoriness in both atrial and ventricular tissue, making it particularly suitable for preventing AF recurrence. However, unlike amiodarone, this compound appears to have reduced affinity for thyroid hormone receptors and produces lower tissue concentrations, which may explain its more favorable safety profile in early-phase studies. The clinical development of this compound has leveraged advances in cardiac monitoring technology, particularly the capability of modern pacemakers to continuously monitor atrial rhythm and quantify AF burden, defined as the percentage of time a patient spends in AF during a specified monitoring period.
Modern implantable cardiac devices—including pacemakers, implantable cardioverter-defibrillators (ICDs), and cardiac resynchronization therapy (CRT) devices—incorporate sophisticated algorithms for atrial tachyarrhythmia detection. These systems employ a multi-layered approach to rhythm classification that combines analysis of atrial rate, regularity, atrioventricular (AV) relationship, and pattern recognition. The fundamental principle involves comparing atrial rates to programmable detection thresholds (typically 170-220 beats per minute) while examining for evidence of AV dissociation, which helps distinguish atrial tachycardia from sinus tachycardia or other supraventricular arrhythmias. The sensing capabilities of these devices rely on bipolar atrial electrograms (EGMs), which provide high-fidelity signals for analysis, though far-field R-wave oversensing and myopotential noise can occasionally lead to false positive detections if not properly discriminated.
The quantification of AF burden represents a significant advancement over simple arrhythmia counting. Rather than merely documenting the occurrence of AF episodes, burden calculations incorporate both episode frequency and duration to provide a more comprehensive picture of disease activity. Device algorithms typically calculate AF burden as:
AF Burden = (Total time in AF / Total monitoring time) × 100%
This calculation is performed over rolling periods (often 24 hours) with daily summaries, enabling researchers to track temporal patterns and response to therapy. Modern devices store extensive diagnostic data including atrial EGM strips for each detected episode, trends of daily AF burden, ventricular rate during AF, and patient-triggered recordings. The memory capacity of contemporary devices allows for storage of thousands of episodes with detailed EGMs, facilitating thorough adjudication in clinical trials.
The accuracy of device-detected AF has been validated against gold-standard monitoring techniques, with studies demonstrating sensitivity and specificity exceeding 95% for appropriately programmed devices. However, critical considerations for trial design include the establishment of episode duration thresholds (typically requiring episodes to last at least 30-60 seconds to be counted), appropriate device programming to minimize false positives, and implementation of a centralized EGM adjudication process to verify arrhythmia detection. The clinical relevance of device-detected AF has been established through studies demonstrating associations between increased AF burden and elevated stroke risk, even after adjusting for conventional risk factors.
Table 1: Key Characteristics of Pacemaker AF Burden Monitoring for Drug Trials
| Parameter | Specification | Clinical Trial Application |
|---|---|---|
| Detection Sensitivity | >97% for episodes >1 minute | Ensures capture of relevant AF episodes |
| Burden Calculation Precision | ±0.1% | Enables detection of small treatment effects |
| Data Storage Capacity | Up to 1,000 EGM strips | Facilitates episode adjudication |
| Monitoring Continuity | 24/7 during entire study period | Elimples monitoring gaps |
| Episode Duration Threshold | Programmable (typically 30-60 seconds) | Balances sensitivity and clinical relevance |
The selection of appropriate endpoints is critical for demonstrating this compound efficacy in AF burden reduction trials. Traditional AF trials have relied on time-to-first-symptomatic-AF-recurrence, but this endpoint fails to capture the paroxysmal nature of AF and the potential for asymptomatic recurrences. Continuous monitoring via pacemakers enables more sophisticated endpoints that better reflect drug efficacy:
Patient selection should focus on individuals with documented paroxysmal or persistent AF and an existing clinical indication for pacemaker implantation (such as sinus node dysfunction or AV conduction disease). The enrollment criteria typically require a minimum AF burden during the pre-randomization phase (e.g., ≥1% AF burden over 4 weeks), ensuring that the study population has sufficient AF activity to demonstrate treatment effect. Important exclusion criteria include permanent AF, recent cardiac surgery, myocardial infarction, or coronary revascularization within specified timeframes, and contraindications to amiodarone-like medications.
The recommended trial structure incorporates a prospective, randomized, double-blind, placebo-controlled design with an initial baseline monitoring period followed by active treatment phases:
This compound dosing should follow a structured regimen, typically starting at 200mg twice daily and potentially increasing to 400mg twice daily if lower doses are well-tolerated but ineffective. During the trial, concomitant medications that might affect AF burden (including other antiarrhythmic drugs, atrioventricular nodal blockers, and anticoagulants) should be stabilized whenever possible, with changes documented and analyzed as covariates.
Table 2: Efficacy Assessment Schedule in this compound AF Burden Trial
| Study Period | AF Burden Assessment | Device Interrogation | Statistical Analysis |
|---|---|---|---|
| Baseline (4 weeks) | Mean daily burden over entire period | Weekly (remote), End of period (in-office) | Reference for treatment effect calculation |
| Dose Titration (2-4 weeks) | Weekly moving average | Weekly (remote) | Inform dose adjustment decisions |
| Maintenance (12 weeks) | Daily burden trends, weekly averages | Biweekly (remote), Monthly (in-office) | Primary efficacy analysis |
| Long-term Extension (optional) | Monthly burden averages | Monthly (remote), Quarterly (in-office) | Durability of treatment effect |
The statistical analysis of AF burden data presents unique challenges due to its typically non-normal distribution, often characterized by a preponderance of zero values (days without AF) and occasional very high burden days. Appropriate transformations (such as square root or log transformations) should be applied to normalize the distribution before parametric analyses. The primary analysis typically compares the change in AF burden from baseline to the maintenance phase between this compound and placebo groups using analysis of covariance (ANCOVA), adjusting for baseline burden as a covariate.
For secondary endpoints, various analytical approaches are recommended:
Sample size calculations for AF burden trials must consider the expected treatment effect size, within-patient variability, and the non-normal distribution of burden data. Based on previous studies of antiarrhythmic drugs using AF burden endpoints, a sample size of 150-200 patients per group provides 90% power to detect a 40-50% relative reduction in AF burden with this compound compared to placebo, assuming a two-sided alpha of 0.05.
Graphical representation of AF burden data is essential for interpreting treatment effects and temporal patterns. Recommended visualizations include:
The clinical interpretation of AF burden reduction must consider both statistical significance and clinical relevance. While no universal threshold for clinically meaningful burden reduction exists, studies suggest that ≥50-75% reduction correlates with improved quality of life and potentially reduced stroke risk. The consistency of effect across patient subgroups (based on age, sex, AF type, structural heart disease) should be explored through pre-specified interaction tests.
The successful implementation of a pacemaker-based AF burden trial requires careful coordination between multiple stakeholders, including clinical investigators, device manufacturers, statistical analysts, and regulatory experts. The patient journey through the trial should be standardized through detailed procedures for:
Clinic workflows must accommodate both in-person and remote device interrogations, with protocols for handling significant findings from device data (such as unexpectedly high AF burden that might warrant anticoagulation review). The investigator training should emphasize consistent device management and recognition of potential data integrity issues, such as under-sensing of AF due to inappropriate programming or lead-related issues.
Optimal device programming is essential for accurate AF burden assessment. Recommended settings include:
Common technical challenges in pacemaker AF monitoring include:
The following diagram illustrates the recommended workflow for implementing and conducting a pacemaker AF burden trial for this compound efficacy assessment:
The use of pacemaker-derived AF burden as a primary endpoint in pharmaceutical trials requires careful attention to regulatory expectations. Both the FDA and EMA have provided guidance on the use of cardiac device data in clinical trials, emphasizing the need for:
Device interoperability represents a particular challenge, as different manufacturers use proprietary algorithms for AF detection. Trial designs should either standardize on a single device platform or implement manufacturer-specific programming protocols with cross-calibration of detection algorithms. The validation of AF detection algorithms against gold-standard monitoring should be documented, and any manufacturer-specific limitations acknowledged in the statistical analysis plan.
The convergence of device technology and pharmaceutical development creates new opportunities for evaluating AF therapies. Future applications of pacemaker AF burden monitoring may include:
The regulatory acceptance of device-derived endpoints continues to evolve, with recent advisory committee meetings acknowledging the potential value of AF burden as a surrogate endpoint in specific contexts. Further research is needed to establish the predictive value of AF burden reduction for clinical outcomes like stroke and hospitalization, which would strengthen the case for its use as a primary endpoint in future trials.
Pacemaker AF burden monitoring represents a transformative methodology for evaluating the efficacy of this compound and other antiarrhythmic drugs. This approach provides continuous, objective assessment of arrhythmia activity that captures both symptomatic and asymptomatic AF, addressing significant limitations of traditional trial designs. The successful implementation of pacemaker monitoring in this compound trials requires meticulous attention to device programming, data management, and statistical analysis, with particular consideration of the unique characteristics of burden data. When properly executed, this methodology can provide compounding evidence of drug efficacy throughout the development pathway, from early proof-of-concept studies to large-scale outcomes trials. As device technology continues to evolve and regulatory acceptance grows, pacemaker AF burden monitoring is poised to become the standard methodology for evaluating AF therapies in patients with implanted cardiac devices.
| Dose (BID) | Trial Design | Key Efficacy Findings | Notes |
|---|---|---|---|
| 200 mg | Open-label, 6 patients, 2-week treatment period [1] | Mean AF Burden reduced from 20.3% to 5.2% (p < 0.005) [1]. | Preliminary study; AF burden increased during washout [1]. |
| 400 mg | Randomized, double-blind, placebo-controlled, 12-week treatment (n=72) [2] | Median AF Burden reduced by 54% vs. placebo (p = 0.01) [2]. | Dose-response relationship was statistically significant (p < 0.001) [2]. |
| 600 mg | Randomized, double-blind, placebo-controlled, 12-week treatment (n=72) [2] | Median AF Burden reduced by 74% vs. placebo (p = 0.001) [2]. | Both number and duration of AF episodes were reduced [2]. |
The following workflow outlines a standardized clinical trial protocol used to evaluate budiodarone's efficacy, utilizing continuous monitoring via implanted pacemakers [2] [1].
Key Methodological Details:
This compound is a structural analogue of amiodarone designed to retain its efficacy while offering a more favorable safety profile, largely due to its significantly shorter half-life (~7 hours vs. weeks for amiodarone) [3]. Its broad electrophysiological profile underpins its efficacy and dosing strategy [3]:
The BID dosing regimen is necessary to maintain stable drug concentrations throughout the day, given the short half-life. The dose-dependent response observed in clinical trials supports the need for careful dose titration to optimize therapeutic effect [2].
Although specific criteria for budiodarone are not available, the table below summarizes key patient factors commonly considered in AF clinical trials and treatment guidelines, which may inform research protocols [1] [2].
| Factor Category | Specific Considerations |
|---|---|
| AF Classification | Paroxysmal AF (intermittent, terminates spontaneously or within 7 days of onset) [2]. |
| Symptom Status | Symptomatic AF (e.g., palpitations, dyspnea, dizziness, fatigue) impacting quality of life [2] [3]. |
| Prior Treatment | Failure or intolerance to antiarrhythmic drug therapy; may be considered as first-line therapy in selected patients [1]. |
| Comorbidities & Risk Factors | Hypertension, Obstructive Sleep Apnea (OSA), chronic kidney disease, diabetes, obesity, advanced age [1] [2]. |
| Cardiac Structure | Left atrial size and volume, left ventricular ejection fraction, degree of atrial fibrosis/f remodeling [1]. |
| Stroke Risk | Assessment using CHA₂DS₂-VASc score to guide anticoagulation strategy, independent of rhythm control therapy [2]. |
Understanding existing antiarrhythmic drugs is essential for designing trials for a new agent like this compound. The following diagram and table outline the mechanism of action for key drug classes.
Table 2: Antiarrhythmic Drug Classes (Vaughn-Williams Classification)
| Drug Class | Primary Mechanism of Action | Example Agent | Key Clinical Considerations |
|---|---|---|---|
| Class III | Blocks potassium channels, prolonging action potential duration and refractory period [4]. | Ibutilide, Dofetilide, Amiodarone | Ibutilide is administered IV for acute conversion of atrial flutter/AF; requires cardiac monitoring due to risk of torsades de pointes [4]. |
| Class IC | Slows phase 0 depolarization by blocking sodium channels; minimal effect on action potential duration. | Flecainide, Propafenone | "Pill-in-the-pocket" approach may be used for selected patients with paroxysmal AF and no structural heart disease [2]. |
| Class II | Beta-adrenergic blockade; reduces heart rate and AV node conduction. | Metoprolol, Atenolol | Primarily used for rate control; foundational therapy in AF management [2]. |
| Class IV | Blocks L-type calcium channels, primarily affecting the AV node. | Diltiazem, Verapamil | Used for rate control; negative inotropic effects require caution in heart failure [2]. |
Since this compound is not mentioned in the search results, reviewing recent non-pharmacological trial designs can provide insights into contemporary endpoint selection and patient stratification methods.
Budiodarone (ATI-2042) represents a promising antiarrhythmic agent derived from the chemical analogue of amiodarone but featuring significantly improved pharmacokinetic properties. Unlike amiodarone, which has an exceptionally long half-life leading to potential systemic accumulation and toxicity concerns, this compound exhibits a half-life of approximately 7 hours, making it particularly suitable for controlled delivery systems [1]. The subcutaneous implant delivery approach for this compound addresses several critical challenges in atrial fibrillation (AF) management: (1) it ensures consistent therapeutic drug levels without the peak-trough fluctuations associated with oral administration; (2) it potentially reduces systemic side effects through lower overall dosing; and (3) it eliminates patient compliance barriers in long-term arrhythmia management [2].
The development of implantable drug delivery systems (IDDS) has evolved significantly since the first subcutaneous hormone implants in the 1930s, with modern applications spanning contraception, cancer therapy, and chronic disease management [2]. Recent advances in biodegradable polymer technology and 3D printing fabrication methods have enabled unprecedented precision in implant design, allowing researchers to create systems with customized release kinetics tailored to specific therapeutic requirements [3]. The this compound implant system leverages these technological innovations to potentially establish a new paradigm in cardiac rhythm disorder management – one that integrates continuous drug delivery with real-time monitoring using FDA-approved wearable AF detection devices [4].
The this compound subcutaneous implant utilizes a biodegradable polymer matrix to eliminate the need for surgical extraction after drug depletion. Primary polymer candidates include poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and poly(caprolactone) (PCL), selected for their established safety profiles, tunable degradation kinetics, and compatibility with hot-melt processing techniques [3]. These polymers undergo hydrolytic degradation into metabolic byproducts that can be safely eliminated from the body, with degradation rates varying from several weeks to months depending on molecular weight, crystallinity, and copolymer ratios [3] [2]. The implant system incorporates a rate-controlling membrane composed of PCL blends (e.g., 50/50 PCL 6506/PCL 2054) to provide additional modulation of drug release kinetics, with membrane thickness precisely controlled at 0.11 ± 0.01 mm to ensure consistent performance [3].
The implant design incorporates strategic release "windows" that can be customized to modulate drug release rates. Based on established 3D printing methodologies for implantable devices, five primary configurations have been developed for research applications, all maintaining overall dimensions of 2.5 × 40.0 mm but varying in window architecture [3]:
Table 1: Key Parameters of this compound Subcutaneous Implant System
| Parameter | Specification | Rationale |
|---|---|---|
| Dimensions | 2.5 × 40.0 mm | Optimized for subcutaneous implantation via minimal incision |
| Polymer Matrix | PLA/PLGA/PCL blends | Biodegradable, biocompatible, tunable degradation rates |
| Drug Loading Capacity | 100-400 mg this compound | Adjustable based on therapeutic requirements (200-800 mg daily dose equivalent) |
| Window Thickness | 0.4 mm PVA | Balanced mechanical integrity and release kinetics |
| Coating Thickness | 0.11 ± 0.01 mm PCL blend | Rate-controlling membrane for prolonged release |
| Expected Service Life | 30-90 days | Matches clinical monitoring intervals for AF burden assessment |
The manufacturing process for this compound implants utilizes fused deposition modeling (FDM) 3D printing technology, which provides exceptional control over implant architecture and internal structure. The protocol proceeds through the following optimized steps:
Step 1: Filament Preparation PLA pellets are processed through a filament extruder (e.g., 3devo) at an extrusion speed of 5 rpm with temperature profiling between 170-190°C across four heating zones. The resulting filament is precisely calibrated to 1.75 mm or 2.85 mm diameter to ensure compatibility with the 3D printing system [3].
Step 2: Implant Design and Slicing Hollow implant structures are designed using computer-aided design (CAD) software, incorporating the specific window configurations outlined in Section 2.2. The design files are processed through slicing software (e.g., Cura) with the following parameters: print speed = 70 mm/s, print temperature = 205°C, build plate temperature = 85°C, and layer height = 0.2 mm [3].
Step 3: Dual-Extrusion Printing Implants are fabricated using a dual-extrusion 3D printer (e.g., Ultimaker3) equipped with 0.4 mm nozzles for both PLA and PVA filaments. The structural components are printed with PLA, while the release windows are simultaneously printed with water-soluble PVA, which serves as a sacrificial template during the initial phase of implantation [3].
Step 4: Drug Loading this compound in powder form is directly packed into the hollow reservoir of the printed implant architecture. For preclinical studies, methylene blue, ibuprofen sodium, and ibuprofen acid have been employed as model compounds to validate release kinetics across different physicochemical properties [3].
Step 5: Coating Application A rate-controlling membrane is applied via dip-coating in a PCL solution (50/50 blend of PCL 6506, MW = 50,000 Da and PCL 2054, MW = 550 Da) dissolved in dichloromethane (5 g polymer in 10 mL solvent). The coated implants are air-dried, and coating thickness is verified using digital calipers to ensure consistency at 0.11 ± 0.01 mm [3].
Each manufacturing batch undergoes in-process quality controls including dimensional verification through optical microscopy, weight consistency checks, and visual inspection for structural defects. The implant architecture is further validated using X-ray micro-computed tomography (μCT) to confirm internal geometry and reservoir integrity before drug loading [3].
Morphological Analysis: Surface topography and cross-sectional morphology of implants are examined using scanning electron microscopy (SEM) at appropriate magnifications (typically 50-1000×) to assess structural integrity, layer adhesion, and pore architecture [3].
Dimensional Verification: Implant dimensions are precisely measured using digital calipers with ±0.01 mm accuracy, while coating thickness is verified through optical coherence tomography (OCT) which provides non-destructive cross-sectional imaging of the rate-controlling membrane [3].
Mechanical Properties: Texture analysis is performed to evaluate compressive strength and flexibility, ensuring the implant can withstand subcutaneous implantation and normal patient movement without structural compromise [3].
Polymer Composition: Fourier-transform infrared spectroscopy (FTIR) confirms polymer identity and absence of degradation during thermal processing steps.
Drug-Polymer Compatibility: Differential scanning calorimetry (DSC) assesses potential interactions between this compound and the polymer matrix that might affect stability or release kinetics.
Degradation Profile: Accelerated stability studies in phosphate buffered saline (PBS) at pH 7.4 and 37°C monitor polymer degradation and potential this compound decomposition over time [3].
The drug release profile of this compound implants is evaluated using two complementary in vitro models that simulate subcutaneous conditions:
Model 1: Agarose Gel Diffusion Implants are embedded in 1% agarose gel prepared in PBS (pH 7.4) containing 0.05% sodium azide as antimicrobial agent. The gel system provides a semi-solid matrix that mimics the resistance to drug diffusion encountered in subcutaneous tissue [3].
Model 2: USP Apparatus 4 (Flow-Through Cell) Implants are placed in flow-through cells maintained at 37°C with PBS (pH 7.4) as dissolution medium flowing at 5 mL/min. This system provides sink conditions and more closely simulates in vivo convective transport [3].
Samples are collected at predetermined intervals (1, 3, 6, 12, 24, 48, 72 hours, then daily up to 90 days) and analyzed for this compound content using validated HPLC methods with UV detection at 240 nm.
The drug release kinetics are influenced by multiple factors including implant design, window configuration, coating thickness, and drug properties. Based on preliminary studies with model compounds, the following performance criteria have been established for the this compound implant system:
Table 2: In Vitro Release Performance Specifications for this compound Implants
| Time Point | Target Release Percentage | Acceptance Range | Influencing Factors |
|---|---|---|---|
| 24 hours | 15-25% | 10-30% | Window size, coating thickness |
| 7 days | 45-65% | 40-70% | Polymer composition, drug loading |
| 30 days | 75-95% | 70-100% | Matrix degradation, surface area |
| 60 days | ≥95% | ≥90% | Complete polymer erosion |
The release kinetics should follow a triphasic profile: (1) initial burst release from surface-associated drug; (2) sustained linear release controlled by diffusion through polymer matrix; and (3) final accelerated release during polymer degradation phase. Mathematical modeling using Higuchi, Korsmeyer-Peppas, and zero-order equations provides quantitative analysis of release mechanisms [3].
The following Graphviz diagram illustrates the comprehensive experimental workflow for developing and evaluating the this compound subcutaneous implant delivery system:
Diagram 1: Comprehensive workflow for this compound subcutaneous implant development, highlighting iterative optimization cycles.
Implantable devices trigger a characteristic foreign body reaction (FBR) upon subcutaneous implantation, which significantly influences drug release profiles and therapeutic efficacy. The following Graphviz diagram illustrates this complex biological process:
Diagram 2: Sequential phases of foreign body reaction to subcutaneous implants, highlighting key cellular participants and timeframes.
The target patient population for the this compound subcutaneous implant includes individuals with paroxysmal atrial fibrillation (PAF) demonstrating AF burden between 1-50% as measured by continuous monitoring, particularly those with documented long AF episodes (>5 hours) associated with increased stroke risk [4] [1]. Contraindications include known hypersensitivity to this compound, advanced hepatic impairment, or contraindications to subcutaneous implantation.
The implantation procedure is performed under local anesthesia using sterile technique. A small incision (approximately 1 cm) is made in the subcutaneous tissue of the upper arm or abdominal wall, and the implant is inserted using a specially designed trocar or applicator. The incision is closed with sutures or surgical adhesive, with typical procedure duration of 15-30 minutes.
The this compound implant system is designed for integration with FDA-approved wearable AF monitoring devices including patch-based systems (Philips E-patch or MCOT, iRhythm Zio Patch) and wrist-worn devices (Zio ZEUS, Apple Watch) [4]. Clinical monitoring follows a structured protocol:
The regulatory pathway for the this compound subcutaneous implant follows the FDA combination product designation, requiring demonstration of both device safety and drug efficacy [2]. Recent FDA guidance indicates that labeling may include requirements for intermittent AF monitoring with approved wearable devices, establishing clear parameters for patient selection, dose titration, and treatment discontinuation criteria [4].
Future development directions include: (1) closed-loop systems integrating continuous AF monitoring with responsive drug delivery; (2) personalized implant geometries tailored to individual patient metabolism and AF burden patterns; and (3) multi-drug approaches combining this compound with complementary antiarrhythmic agents in sequential or simultaneous release profiles.
The this compound subcutaneous implant delivery system represents a novel therapeutic approach for atrial fibrillation management that addresses fundamental limitations of conventional oral administration. Through sophisticated implant design utilizing biodegradable polymers and advanced manufacturing techniques, this system enables sustained, controlled drug delivery potentially improving efficacy while reducing systemic exposure. The integration with wearable AF monitoring technology creates a comprehensive management ecosystem that aligns with evolving paradigms in personalized medicine and digital health.
Accurately quantifying AF burden is fundamental to assessing the efficacy of any rhythm-control therapy. The table below summarizes key consensus definitions and monitoring principles.
| Aspect | Definition & Consensus | Clinical & Research Implications |
|---|---|---|
| Definition | The proportion of time spent in AF, expressed as a percentage of the total recording time [1]. | Provides a quantitative, continuous measure that is more informative than simple binary (present/absent) classification [1]. |
| Monitoring Duration | Requires continuous or near-continuous monitoring over a specified period to be valid and comparable [1]. | Short monitoring (e.g., 24-48h) is insensitive for recurrence and may overestimate burden. ~28 days/year of monitoring is considered optimal for accurate assessment [2] [3]. |
| Complementary Metric | The duration of the longest uninterrupted AF episode should also be reported [1]. | Helps stratify the risk of outcomes like stroke, which is significantly higher with episodes >24 hours [2] [3]. |
While data on budiodarone is unavailable, the dose-response relationship of ibutilide fumarate for acute termination of atrial flutter and fibrillation provides an excellent model. The following table summarizes efficacy and safety data from a key clinical trial [4].
| Treatment Group | Number of Patients | Success Rate (%) | Key Findings & Adverse Events |
|---|---|---|---|
| Placebo | 41 | 3% | - |
| Ibutilide 0.005 mg/kg | 41 | 12% | Lower success rates than higher dose groups (p<0.05) [4]. |
| Ibutilide 0.010 mg/kg | 40 | 33% | - |
| Ibutilide 0.015 mg/kg | 38 | 45% | - |
| Ibutilide 0.025 mg/kg | 40 | 46% | The most frequent serious adverse events were sustained and nonsustained polymorphic ventricular tachycardia (3.6%) [4]. |
| Overall Results | - | - | • Mean time to termination: 19 min (range 3-70). • Efficacy was greater for atrial flutter than for atrial fibrillation. • Success was associated with a shorter duration of the arrhythmia but not with left atrial size, ejection fraction, or concomitant medications [4] [5]. |
Based on standard methodologies from the ibutilide study and AF burden consensus, here is a detailed protocol you could adapt for evaluating a drug like this compound.
Objective: To evaluate the dose-response relationship of [Drug Name] on AF burden reduction in patients with paroxysmal or persistent atrial fibrillation over a [e.g., 6-month] treatment period.
1. Patient Population & Recruitment
2. Study Design
3. Methodology & Procedures
(Total time in AF during analysis period / Total analyzable monitoring time) × 100% [1]. Dose-response will be analyzed using a nonlinear mixed-effects model or ANOVA.4. Safety Monitoring
The following diagram illustrates the overarching hypothesis and key relationships in a dose-response study for AF burden reduction.
The following table summarizes the key differences between this compound and amiodarone based on available data.
| Feature | This compound (Investigational) | Amiodarone (Established Drug) |
|---|---|---|
| Chemical Relation | Structural analog of amiodarone [1] | Original compound [2] |
| Primary Advantage | Shorter half-life (approx. 7 hours); less accumulation [1] | Potent efficacy [1] |
| Metabolism | Esterase metabolism; no evidence of significant accumulation [3] [1] | Hepatic (CYP3A4); long half-life (50-100 days); accumulates significantly [2] [4] |
| Thyroid Toxicity Risk | Expected to be lower due to less tissue accumulation [1] | High; 15-20% of patients develop dysfunction (hypo-/hyperthyroidism) [2] [4] |
| Liver Toxicity Risk | Expected to be lower due to shorter half-life [1] | Well-documented; can range from elevated enzymes to liver failure [2] [5] |
| Other Notable Toxicities | Improved safety profile anticipated [1] | Significant risk of pulmonary toxicity, skin photosensitivity, neurological effects [2] |
While direct data is limited, this compound's potential side effects can be inferred from its similarity to amiodarone. The core strategy for managing risk is rigorous monitoring, especially given its shorter half-life.
Mechanism of Toxicity Comparison
For researchers designing trials, the following monitoring strategies are recommended based on known amiodarone toxicity and this compound's profile.
1. Thyroid Function Monitoring
2. Hepatic Function Monitoring
Q1: What is the primary safety advantage of this compound over amiodarone? The primary advantage is its shorter elimination half-life (approximately 7 hours for this compound vs. 50-100 days for amiodarone). This is designed to minimize tissue accumulation, thereby reducing the risk of organ toxicity in the liver, thyroid, and lungs [1].
Q2: Given the structural similarity, should we expect this compound to cause iodine-related thyroid dysfunction? While this compound is an iodine-rich compound like amiodarone, its shorter half-life means the body is exposed to high iodine loads for a much shorter duration. This is expected to significantly lower the risk of both amiodarone-induced thyrotoxicosis (AIT) and hypothyroidism (AIH), but vigilance and monitoring are still essential [1].
Q3: What are the key endpoints for monitoring hepatic safety in this compound trials? Key endpoints include regular measurement of serum transaminases (ALT, AST) and alkaline phosphatase. Furthermore, given documented cases of amiodarone-induced increased hepatic density on CT, imaging studies could be a valuable secondary endpoint to assess tissue deposition and subclinical injury [2] [5].
Q4: Has the FDA provided guidance on safety monitoring for this compound's development? Yes. The FDA has agreed on a development pathway that incorporates wearable AF monitoring devices to guide dosing. This approach aims to establish patients on the lowest effective dose and to promptly discontinue the drug in non-responders, thereby minimizing unnecessary exposure and potential side effects [3] [6].
The information available on this compound is preliminary and primarily from early-phase trials. The definitive safety profile, including incidence rates for specific side effects and long-term management strategies, will be established upon the completion and analysis of ongoing Phase 3 clinical trials.
While the search for budiodarone-specific renal toxicity data was inconclusive, the general principles of monitoring for drug-induced kidney injury are well-established and crucial for your research.
Why the Kidneys are Vulnerable The kidneys are particularly susceptible to drug-induced injury due to their high blood flow (20-25% of cardiac output), processes that concentrate drugs in tubules, and the presence of transporters that can increase intracellular drug concentrations [1].
Traditional vs. Novel Biomarkers Historically, Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN) have been used to monitor renal function. However, they are considered imperfect markers because their levels can be influenced by many non-renal factors, and they often only rise significantly after a substantial amount of kidney damage has already occurred [2] [1].
The table below compares traditional and novel biomarkers for drug-induced kidney injury.
| Biomarker | Type | Key Characteristics & Limitations | Context in Drug Development |
|---|
| Serum Creatinine (SCr) | Functional | • Standard, indirect marker of GFR [3]. • Limitations: Influenced by age, sex, muscle mass, diet, and exercise; levels can lag behind actual injury [1]. | Common standard for clinical safety monitoring [2]. | | Creatinine Clearance (CrCl) | Functional | • Volume of plasma cleared of creatinine per minute; approximates GFR [2]. • Limitations: Requires timed urine collection; can overestimate true GFR due to tubular secretion [2]. | Calculated to estimate GFR and guide drug dosing [2]. | | Blood Urea Nitrogen (BUN) | Functional | • Limitations: Highly influenced by non-renal factors like protein intake, catabolic state, and GI bleeding [1]. | Often used alongside SCr. | | KIM-1 | Damage | • Highly specific to proximal tubule injury [1]. • Increases early in the injury process, before SCr [1]. | Accepted by FDA/EMA for limited use in preclinical and clinical drug development [1]. | | Cystatin C | Functional | • Alternative marker for GFR estimation [1]. • Less influenced by muscle mass than SCr [1]. | Used in some drug-dosing algorithms (e.g., vancomycin) as it may rise earlier than SCr [1]. | | NGAL | Damage | • Released in response to various insults, including nephrotoxicity [1]. • An early, sensitive marker of acute kidney injury (AKI) [1]. | A promising biomarker for early detection [1]. | | Albuminuria/Proteinuria | Damage | • Indicates glomerular damage or dysfunction [3]. | FDA/EMA qualified biomarker for monitoring drug-induced injury [1]. |
Here are some anticipated questions and evidence-based guidance for researchers designing studies.
FAQ 1: What are the best practices for monitoring renal function in early-phase clinical trials? A combination of functional and novel damage biomarkers provides the most comprehensive safety assessment.
FAQ 2: We observed a slight creatinine elevation in a subject. How should we investigate? A single elevated value requires a structured assessment to determine clinical significance.
FAQ 3: Our drug is similar to amiodarone. Should we be concerned about nephrotoxicity? While amiodarone is not typically classified as a major nephrotoxin, vigilance is warranted.
For a comprehensive assessment, consider the following workflow that integrates standard and novel approaches.
| Dosing Period | Dosage Regimen | Mean AF Burden (SD) | Reduction from Baseline |
|---|---|---|---|
| Baseline (p1) | No drug | 20.3% (±14.6%) | -- |
| Treatment 1 (p2) | 200 mg, twice daily | 5.2% (±4.2%) | ~74% |
| Treatment 2 (p3) | 400 mg, twice daily | 5.2% (±5.2%) | ~74% |
| Treatment 3 (p4) | 600 mg, twice daily | 2.8% (±3.4%) | ~86% |
| Treatment 4 (p5) | 800 mg, twice daily | 1.5% (±0.5%) | ~93% |
| Washout (p6) | No drug | Increased (vs. treatment) | -- |
Source: Data compiled from a Phase 2 study in patients with paroxysmal AF [1] [2].
For researchers designing follow-up studies, here are the core methodologies from the foundational clinical trial.
1. Core Study Design
2. Dosing and Titration Protocol
3. Efficacy and Safety Monitoring Methodology
Q1: What is the proposed mechanism of action for this compound? this compound is a chemical analogue of amiodarone designed to retain its multi-channel blocking electrophysiological properties while having a significantly shorter half-life due to esterase metabolism [1] [3] [4]. It acts as a mixed ion channel blocker, targeting potassium, sodium, and voltage-gated calcium channels [5].
Q2: How might future trials optimize this compound dosing using modern technology? Recent FDA guidance agrees that wearable AF monitoring devices can be used in clinical trials for this compound approval [3]. The future vision for dose optimization involves:
Q3: What are the key considerations for designing a this compound dose-optimization trial?
The following diagram outlines the envisioned workflow for personalizing this compound therapy, integrating dose titration with wearable monitoring technology as proposed by the developer.
Budiodarone (ATI-2042) is a structural analogue of amiodarone but with a key chemical modification: a sec-butyl acetate side chain at position 2 of the benzofuran moiety [1] [2]. This single change is responsible for its improved metabolic profile.
The table below contrasts the key properties of this compound and amiodarone.
| Feature | Amiodarone | This compound |
|---|---|---|
| Primary Metabolic Pathway | CYP450-dependent (CYP3A4, CYP2C8, CYP2C9) [3] | Non-CYP450-dependent; rapid hydrolysis by esterases [1] [4] |
| Half-Life | Extremely long (35-68 days) [1] [2] | Short (~7 hours) [1] [2] |
| Risk of CYP450-mediated DDIs | High [3] | Low (suggested by its metabolic pathway) [4] |
| Tissue Accumulation | Significant, contributes to toxicity [1] | Low (preclinical data show no significant accumulation) [4] |
The sec-butyl acetate side chain makes this compound a substrate for ubiquitous plasma and tissue esterases. This results in rapid hydrolysis and deactivation, a pathway that does not involve the CYP450 system [1] [4]. Consequently, this compound is not expected to compete with or inhibit CYP450 enzymes to the same extent as amiodarone, thereby reducing its potential to cause metabolic DDIs [4].
The reduced DDI potential is supported by pre-clinical and clinical findings:
For researchers characterizing the DDI potential of new drug candidates like this compound, the following core experiments are standard in the industry.
This assay determines if a compound causes irreversible or long-lasting inhibition of a CYP enzyme.
Objective: To identify Time-Dependent Inhibition (TDI) by comparing inhibitory potency with and without NADPH pre-incubation.
Materials:
Method:
Interpretation: A significant decrease in the IC50 value (typically a shift greater than 1.5-2 fold) in the pre-incubation set indicates Time-Dependent Inhibition. Amiodarone's metabolite (MDEA) shows this behavior for CYP2C9, while this compound is not expected to [3].
This assay assesses direct, reversible inhibition of major CYP enzymes.
The experimental workflow for these key assays can be visualized as follows:
The identification of patients who do not respond adequately to budiodarone is a defined process integrated with wearable cardiac monitors. The core principle is to use data from these devices to determine patient eligibility for treatment and to monitor therapeutic response, ensuring that only patients who benefit from the drug continue its use [1].
The table below summarizes the key parameters and technologies involved in this process:
| Aspect | Technical Specification | Purpose & Rationale |
|---|---|---|
| Primary Endpoint | Elimination of Long Episodes of AF (LEAF) >5 hours [1] | LEAF >5.5 hours increases stroke risk 5-fold in the following 5 days. Controlling LEAF is critical for stroke risk reduction [1]. |
| Monitoring Technology | FDA-approved wearable AF monitoring devices (e.g., Philips E-patch or MCOT, iRhythm Zio Patch, Apple Watch) [1] | To continuously monitor AF burden in real-time, enabling the detection of long AF episodes and assessment of drug efficacy [1]. |
| Dosing Strategy | Dose titration to establish the patient on the lowest, most effective dose [1] | To control symptoms and LEAF while minimizing potential exposure to higher than necessary doses. |
| Non-Responder Definition | Inadequate response to the highest recommended dose of this compound [1] | Patients who continue to experience LEAF or uncontrolled symptoms despite maximum therapeutic dosing are classified as non-responders. |
| Action for Non-Responders | Discontinuation of this compound [1] | Prevents unnecessary drug exposure in patients who do not derive therapeutic benefit. |
The foundational rationale for this monitoring approach is supported by early-phase studies, which are essential context for researchers.
The following diagram illustrates the logical workflow for patient management and non-responder identification based on the gathered specifications.
The table below summarizes the key safety observations and considerations based on existing clinical evidence.
| Aspect | Details & Observations |
|---|---|
| General Tolerability | Generally well-tolerated in short-term studies (up to 12 weeks) [1] [2]. |
| Noted Adverse Events | Dose-dependent reduction in heart rate; one case of asymptomatic bradycardia (47 bpm) reported at 800 mg BID [2]. |
| Theoretical Safety Advantage | Designed to have a shorter half-life (~7 hours) than amiodarone; not a prodrug of amiodarone, and its major metabolite is electrophysiologically inactive, potentially reducing long-term tissue accumulation and toxicity [2]. |
| Data Limitations | Long-term safety data (>12 weeks) and large-scale safety profiles are not yet available. Most data comes from small, short-term studies [1] [2]. |
For researchers, understanding the methodologies used to evaluate this compound is crucial. Here are the key protocols from the cited studies.
The most recent information (as of February 2024) indicates that the developer, XYRA, has reached an agreement with the FDA on the design of the key Phase III studies needed for approval [3].
While direct long-term comparisons are not yet possible, this compound was developed to mimic the efficacy of amiodarone while improving its safety profile. The following diagram contrasts the key molecular and metabolic differences between the two drugs that underpin this theoretical safety advantage.
When designing studies or preparing for the analysis of upcoming data, you may find this troubleshooting-style guide helpful.
The table below compares the key pharmacokinetic properties of this compound and amiodarone, which are fundamental to understanding washout period requirements.
| Property | This compound | Amiodarone |
|---|---|---|
| Half-life | ~7 hours [1] [2] | 53 days (35-68 days) [3] [1] |
| Metabolism | Rapid hydrolysis by plasma and tissue esterases [2] | Slow, complex organification and deiodination [1] |
| Key Rationale for Shorter Washout | Ester modification allows for rapid metabolism and elimination; designed to avoid long-term tissue accumulation [1] [2] | Long half-life and large volume of distribution lead to slow onset, prolonged effect, and risk of toxicity [3] [1] |
Clinical trials have demonstrated that this compound's antiarrhythmic effects do not cease immediately after the drug is stopped. The following table summarizes quantitative data on effect persistence from a key study.
| Metric | Findings on Effect Persistence |
|---|---|
| Atrial Fibrillation (AF) Burden | A progressive reduction in AF burden was observed with increasing doses. Upon discontinuation and during the washout period, the AF burden increased but did not immediately return to baseline levels, suggesting a prolonged effect [2]. |
| Dose-Response & Washout | In a study with sequential 2-week dosing periods (200 mg to 800 mg twice daily) followed by a washout, the mean AF burden decreased from a baseline of 20.3% to 1.5% at the highest dose. This burden increased during the washout period, confirming a gradual, rather than abrupt, loss of effect [2]. |
For researchers designing studies to evaluate the washout period and the persistence of this compound's effects, the following protocol adapted from a clinical study can serve as a methodological guide.
Objective: To evaluate the persistence of this compound's antiarrhythmic effects after drug discontinuation in subjects with paroxysmal atrial fibrillation (AF) [2].
Study Design:
Key Methodology and Monitoring:
This diagram illustrates the sequential workflow of the experimental protocol:
| Aspect | Details | Evidence & Source |
|---|---|---|
| Drug Class | Mixed ion channel blocker (Amiodarone analogue) | [1] [2] |
| Primary Metabolism | Esterase-mediated; rapid hydrolysis | [1] |
| Half-Life | ~7 hours (vs. amiodarone: 35-68 days) | [1] [2] |
| Key Electrophysiological Actions | Inhibits Na+, K+, Ca2+ channels; increases atrial refractoriness [1]; blocks late sodium channel [2] | Preclinical animal data [1] |
| Observed Clinical Effect | Reduces AF burden & episode duration; eliminates Long Episodes of AF (>5 hours) | Phase 2 clinical data [1] [2] |
| Link to Remodeling | Reduction in AF burden may secondarily help reverse or prevent AF-induced remodeling. | Indirect evidence, proposed mechanism [3] |
Since direct evidence is sparse, you may need to design experiments to elucidate the mechanism. The following diagram outlines a potential experimental workflow, integrating general approaches for studying atrial remodeling with specific assessments for this compound.
Choose a model that recapitulates key features of human atrial fibrillation and remodeling.
Q: What is the strongest available evidence for this compound's effect on atrial remodeling?
Q: this compound is an amiodarone analogue. Should I expect it to have similar anti-fibrotic effects?
Q: We are not seeing an anti-fibrotic effect in our model. What could be the reason?
Q: Are there any specific biomarkers to monitor this compound's activity in experimental models?
This protocol provides a concrete starting point for your experiments.
When a drug like budiodarone fails at its maximum dose, a systematic investigation is crucial. The following table outlines the core areas to examine.
| Investigation Area | Key Questions & Actions | Common Risk Factors (from other drug classes) |
|---|---|---|
| Drug Exposure & Pharmacokinetics (PK) | Is the drug reaching its target? Conduct population PK analysis to understand inter-individual variability. Key metrics: AUC, C~max~, C~min~ [1] [2]. | Body size, renal/hepatic function, drug-drug interactions, rapid drug metabolism [1] [2]. |
| Target Engagement & Pharmacodynamics (PD) | Is the drug engaging its target and producing the intended effect? Measure PD biomarkers and clinical receptor occupancy [3]. | Low target expression, redundant disease pathways. |
| Underlying Disease & Patient Factors | Has the disease phenotype or patient physiology changed? Re-evaluate comorbidities and disease severity. | Diabetes, previous history of the disease, low BMI, and the presence of cavities (in TB case studies) [4]. |
| Treatment Adherence | Is the patient taking the drug as prescribed? Review pill counts and patient-reported outcomes. | Younger age, lower BMI [4]. |
| Resistance Mechanisms | Has the target developed resistance? Investigate acquired somatic mutations or upregulation of efflux pumps. | Emergence of multidrug resistance (e.g., MDR-TB) [4]. |
Q1: The drug shows excellent in vitro potency, but fails in the clinic. What could be the reason? This often stems from a disconnect between Structure-Activity Relationship (SAR) and Structure-Tissue Exposure/Selectivity–Relationship (STR) [5]. A drug might be highly potent and specific, but if it does not adequately reach the diseased tissue in humans, clinical efficacy will be poor. This is a common reason for late-stage clinical failure and should be investigated through tissue distribution studies [5].
Q2: How can we determine if the maximum dose is truly optimal, rather than simply the maximum tolerated? The traditional Maximum Tolerated Dose (MTD) approach, developed for cytotoxic chemotherapies, may not be suitable for all drugs [3] [6] [7]. For targeted therapies, the FDA's Project Optimus initiative recommends a shift towards dose optimization [3] [7]. This involves:
Q3: What experimental protocols are key for diagnosing the cause of failure?
Moving beyond the MTD paradigm requires integrating advanced pharmacological tools throughout development.
| Strategy | Application in Drug Development | Example |
|---|---|---|
| Pharmacogenomics | Identify genetic variants affecting drug metabolism or toxicity to guide dose selection for different subpopulations. | Testing for DPYD deficiency before fluorouracil administration to prevent severe toxicity [7]. |
| Therapeutic Drug Monitoring (TDM) | Use measured drug concentrations to individually adjust doses to achieve a target exposure window. | Vancomycin and teicoplanin TDM to ensure efficacy and minimize nephrotoxicity [1]. |
| Quantitative Systems Pharmacology (QSP) | Use mechanistic models to understand complex drug-disease interactions and predict optimal dosing strategies. | Used for drugs with complex mechanisms like Bispecific T-cell Engagers (BiTEs) [3]. |
The diagram below outlines a systematic workflow for investigating and managing treatment failure.
| Feature | Budiodarone (Investigational) | Amiodarone (Established Drug) | Dronedarone (Established Drug) |
|---|---|---|---|
| Primary Targets | K+, Na+, Ca2+ channels [1] | K+ channels (Class III); also Na+ channels (Class I), Ca2+ channels (Class IV), & beta-blockade (Class II) [2] [3] | Mixed ion channel blocker (Class III); structurally similar to amiodarone [4] |
| Key Metabolite | Information not available in search results | Desethylamiodarone (active) [3] | Information not available in search results |
| Half-Life | ~7 hours [1] | Extremely long: 35-68 days [1] (avg. 58 days) [3] | Shorter than amiodarone (specific duration not in search results) |
| Efficacy Evidence | Phase 2 data: dose-dependent reduction in AF burden & episode duration [5] [1] | Considered most effective antiarrhythmic drug available [1] | Effective for rhythm control in AF; lower rates of CV hospitalization vs. sotalol [6] [7] |
| Notable Safety Profile | Designed for fewer adverse effects (preliminary data) [1] | High toxicity risk: pulmonary, liver, thyroid, neurological, skin [2] [3] [8] | Boxed warning: contra-indicated in patients with heart failure due to increased risk of death; lower thyroid toxicity vs. amiodarone [4] |
Current understanding of this compound's pharmacology and ongoing development comes from early-phase clinical studies and its design rationale.
Mechanism of Action: As a mixed ion channel blocker, this compound shares a similar electrophysiological profile with amiodarone. Its effects include [1]:
Key Differentiator: Pharmacokinetics: The primary design goal of this compound is to overcome amiodarone's long half-life and associated cumulative toxicity. The addition of a sec-butyl acetate side chain makes this compound susceptible to rapid hydrolysis by esterases, leading to a half-life of only about 7 hours, compared to amiodarone's several weeks [1]. This allows for faster onset of action, quicker elimination, and potentially a much lower risk of long-term organ toxicity [1].
Clinical Trial Endpoints and Protocol Insight: Recent regulatory discussions indicate that future clinical trials for this compound will likely use wearable AF monitoring devices (e.g., Zio patch, Apple Watch) to track efficacy [5]. The proposed endpoints are:
The following diagram outlines the key stages in the development pathway for an investigational drug like this compound, from preclinical research through regulatory review.
The following table summarizes the key efficacy data for budiodarone from its Phase 2 clinical trials, which form the basis for its ongoing Phase 3 development [1] [2].
| Parameter | Effect of this compound | Notes / Context |
|---|---|---|
| AF Episode Duration | Significant reduction in Long Episodes of AF (LEAF) >5 hours | Primary goal is elimination of LEAF to create a "safe harbor" for stroke risk reduction [1]. |
| AF Episode Frequency | Significant reduction in frequency [1]. | |
| AF Burden | Significant reduction in overall AF burden [1]. | |
| Symptom Control | Significant reduction in AF-related symptoms [1]. | |
| Pharmacology Profile | Esterase-metabolized mixed ion channel blocker; shorter half-life than amiodarone, no evidence of accumulation [1]. | Designed for enhanced safety and efficacy. |
The data supporting this compound's efficacy comes from its Phase 2 clinical trials, which have informed the design of its upcoming Phase 3 studies.
While direct comparative trial data for this compound is not yet available, the table below places it in context with other rhythm-control strategies based on current guidelines and recent research.
| Drug / Therapy | Reported Effect on AF Episodes | Key Supporting Evidence / Context |
|---|---|---|
| This compound | Reduces frequency, duration, and burden [1]. | Phase 2 data; modern trials use wearable tech for continuous monitoring [1]. |
| Amiodarone | Effective in maintaining sinus rhythm [3]. | Considered effective but limited by long-term organ toxicity risks [3]. |
| Dronedarone | Less effective than amiodarone for maintaining sinus rhythm but better tolerated [3]. | Increases adverse outcomes in patients with heart failure or permanent AF [3]. |
| Class IC Drugs (Flecainide, Propafenone) | Effective for rhythm control [4]. | Guideline-restricted in patients with coronary artery disease (CAD) or structural heart disease [4]. |
| Dronedarone + Ranolazine (Combination) | Significantly reduces AF burden compared to either agent alone [4]. | Demonstrated in the HARMONY trial, showcasing potential of combination therapy [4]. |
| AP30663 (Investigational) | Promising for acute conversion of AF to sinus rhythm [4]. | Phase 2 trial showed 55% conversion rate (5 mg/kg) vs. 0% placebo [4]. |
The following diagram illustrates the key stages and decision points in the clinical development pathway for this compound, as agreed upon with the FDA.
The table below summarizes the key efficacy findings from the PASCAL trial, which investigated this compound in patients with paroxysmal AF and pacemakers [1].
| Dosage | AF Burden Reduction vs. Placebo | P-value | Secondary Endpoints |
|---|---|---|---|
| 400 mg | 54.4% | P=.015 | Reduction in the number and duration of atrial tachyarrhythmia/AF episodes [1]. |
| 600 mg | 75.5% | P=.006 | Reduction in the number and duration of atrial tachyarrhythmia/AF episodes [1]. |
A statistically significant dose-response relationship was observed (P=.0001) [1]. The study reported no drug-related serious adverse events, and the AF burden returned to baseline after the washout period [1].
For research purposes, here are the key methodological details of the cited study:
While the PASCAL trial focused on AF burden, this compound's mechanism suggests it can influence heart rate. This compound is a multi-channel blocker and a chemical analog of amiodarone, designed to have a shorter half-life [2].
The following diagram illustrates its electrophysiological actions, which contribute to both its antiarrhythmic and heart rate-lowering effects.
The primary heart rate reduction is likely linked to its calcium channel blockade, which reduces the rate of depolarization in the sinoatrial (SA) node. One source notes a "dose-dependent decrease in heart rate," explaining that a slower heart rate reduces the risk of atrial fibrillation [2].
Based on a 2024 press release from its developer, XYRA LLC, here is a summary of the known information about this compound [1].
Table 1: Overview of this compound from Phase 2 Trials
| Aspect | Details |
|---|---|
| Drug Class | Mixed ion channel blocker, esterase-metabolized [1]. |
| Reported Efficacy (Phase 2) | Significant reductions in AF symptoms, frequency, and duration of AF episodes; elimination of long AF episodes (>5 hours) [1]. |
| Proposed Dosing | Dose-titration approach, starting with the lowest effective dose [1]. |
| Monitoring | Proposed use of FDA-approved wearable AF monitoring devices (e.g., Zio Patch, Apple Watch) to identify eligible patients and guide dosing [1]. |
| Safety Profile (Preliminary) | Shorter half-life than amiodarone with no evidence of accumulation reported in human or animal studies to date [1]. |
| Stage of Development | Phase 3-enabled; Phase 3 trials have not been completed [1]. |
> Important Note: The information in Table 1 comes from a corporate press release and has not yet been validated by regulatory authorities or published in peer-reviewed medical literature.
Without direct comparative trials, the table below summarizes published data on amiodarone and dronedarone from recent studies to provide context. Note that this is not a direct comparison with this compound.
Table 2: Documented Efficacy and Safety of Amiodarone and Dronedarone
| Drug | Efficacy in Maintaining Sinus Rhythm | Safety and Tolerability Profile | Key Context from Recent Trials |
|---|---|---|---|
| Amiodarone | More effective than dronedarone [2]. Higher efficacy in EAST-AFNET 4, but used in patients with more heart failure (42%) and persistent AF (40%) [3]. | Higher rate of adverse events requiring drug discontinuation compared to dronedarone [2]. Serious adverse events: 1.4/100 patient-years in EAST-AFNET 4 [3]. | Considered the most effective antiarrhythmic drug, but toxic side effects limit its use [3]. |
| Dronedarone | Less effective than amiodarone [2], but effective for early rhythm control. Associated with a lower hazard ratio for efficacy outcomes in EAST-AFNET 4 [3]. | Fewer adverse effects than amiodarone [2]. Serious adverse events: 1.2/100 patient-years in EAST-AFNET 4 [3]. | Used in patients with fewer comorbidities (16% heart failure, 15% persistent AF in EAST-AFNET 4) [3]. Contraindicated in permanent AF and severe heart failure [3]. |
To aid in the evaluation of antiarrhythmic drug trials, here are the methodologies from several cited studies that could serve as a template for future this compound research.
1. EAST-AFNET 4 Trial Protocol (Amiodarone/Dronedarone) This investigator-initiated trial assessed early rhythm control (ERC) versus usual care [3].
2. Post-Ablation AAD Study Protocol (Amiodarone vs. Dronedarone) This retrospective study compared the two drugs in patients after catheter ablation (CA) [4].
3. Real-World Dronedarone Study Protocol This retrospective cohort study used claims data to assess healthcare resource use [5].
Based on an analysis of AF research practices, the following points are critical for designing robust trials for a new antiarrhythmic drug like this compound [6].
The following diagrams, created using Graphviz, illustrate the proposed pharmacological profile of this compound and a potential integrated care model based on published information [1].
Diagram 1: Proposed Pharmacological Advantages of this compound
Diagram 2: Proposed Integrated Management with Monitoring
Budiodarone is a structural analog of amiodarone but designed to have a superior pharmacokinetic profile.
The following diagram illustrates the core workflow of how this compound exerts its antiarrhythmic effects.
Clinical studies have provided quantitative evidence for this compound's ability to reduce AF burden, particularly the duration of long episodes.
A proof-of-concept study used patients with implanted pacemakers capable of continuous AF monitoring. The study design involved open-label dose titration over sequential 2-week periods. The results showed a dose-dependent reduction in AF burden (the percentage of time a patient is in AF), driven primarily by a substantial decrease in the mean duration of AF episodes [2]. While the number of episodes sometimes increased, they were significantly shorter [2].
Based on Phase 2 data, the FDA has agreed that a key efficacy endpoint for Phase 3 trials is the elimination of Long Episodes of AF (LEAF) greater than 5 hours [4] [5]. Controlling LEAF is critical because the risk of stroke increases five-fold in the five days following an episode lasting longer than 5.5 hours [4].
The development of this compound is pioneering a model that integrates drug therapy with digital health technology.
This compound's profile positions it differently from existing amiodarone analogs.
| Drug | Half-Life | Efficacy in Maintaining Sinus Rhythm | Key Safety Concerns |
|---|---|---|---|
| Amiodarone | Very long (35-68 days) [1] | Considered the most effective antiarrhythmic drug available [1] | Significant organ toxicity (thyroid, pulmonary, hepatic); multiple drug interactions [1] [6] |
| Dronedarone | Intermediate (~24 hours) | Less effective than amiodarone [6] | Contraindicated in permanent AF and heart failure; higher GI adverse events [7] [6] |
| This compound | Short (~7 hours) [1] [2] | Phase 2 data shows significant reduction in AF burden and episode duration [4] [2] | Designed to have a lower risk of long-term toxicity; precise safety profile under investigation [1] [3] |
For the research and development community, the key takeaways on this compound are:
This compound is a chemical analogue of amiodarone designed to have a similar electrophysiological effect but with a significantly shorter half-life (approximately 7 hours versus 35-68 days for amiodarone), which may potentially reduce long-term toxicity concerns [1] [2].
A preliminary, open-label study involving six patients with paroxysmal atrial fibrillation (AF) yielded the following efficacy data on AF burden reduction [1]:
| Dosage of this compound | Mean AF Burden (SD) | Reduction from Baseline |
|---|---|---|
| Baseline | 20.3% (±14.6%) | -- |
| 200 mg bid | 5.2% (±4.2%) | 74.4% |
| 400 mg bid | 5.2% (±5.2%) | 74.4% |
| 600 mg bid | 2.8% (±3.4%) | 86.2% |
| 800 mg bid | 1.5% (±0.5%) | 92.6% |
The study concluded that the reduction in AF burden at all doses was statistically significant, primarily achieved by reducing the duration of AF episodes [1].
While data on this compound is scarce, several studies have analyzed the cost-effectiveness of dronedarone, another amiodarone analogue already on the market. The table below summarizes findings from various healthcare systems, using Amiodarone as a common comparator.
| Country/Health System | Drug Comparison (vs. Amiodarone) | Result Summary | Key Metric (ICER) |
|---|---|---|---|
| China [3] | Dronedarone more economical | Cost-effective | RMB 81,741 Yuan/QALY |
| Serbia [4] | Dronedarone more cost-effective | Cost per year without stroke: €1,779.23 (Dronedarone) vs. €3,845.10 (Amiodarone) | -- |
| Canada, Italy, Sweden, Switzerland [5] | Dronedarone cost-effective | Low Incremental Cost-Effectiveness Ratios (ICERs) | €3,850 - €5,630 per QALY gained |
For context, here is the methodology from the key this compound study [1], which provides a template for how such clinical data is generated:
The relationship between this compound's mechanism of action and its effect on atrial fibrillation can be visualized as a sequential process. The following diagram illustrates this pathway and the resulting clinical outcomes.